molecular formula C19H17N3OS B13371899 N-(2-methoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine

N-(2-methoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B13371899
M. Wt: 335.4 g/mol
InChI Key: DFJPGIJRIRPBTQ-UHFFFAOYSA-N
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Description

The compound N-(2-methoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine features a fused imidazo[1,2-a]pyridine core substituted at three positions:

  • Position 2: 2-thienyl group (aromatic heterocyclic substituent).
  • Position 5: Methyl group (electron-donating substituent).
  • Position 3: N-(2-methoxyphenyl)amine (polar aromatic amine with a methoxy group).

This structure combines electron-rich (thienyl, methoxyphenyl) and hydrophobic (methyl) moieties, which may influence its physicochemical properties (e.g., solubility, logP) and biological interactions.

Properties

Molecular Formula

C19H17N3OS

Molecular Weight

335.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H17N3OS/c1-13-7-5-11-17-21-18(16-10-6-12-24-16)19(22(13)17)20-14-8-3-4-9-15(14)23-2/h3-12,20H,1-2H3

InChI Key

DFJPGIJRIRPBTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)NC3=CC=CC=C3OC)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and thienyl groups, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Sodium hydride, potassium tert-butoxide; reactions are often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted imidazo[1,2-a]pyridine compounds.

Scientific Research Applications

N-(2-methoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with molecular targets such as phosphatidylinositol-3-kinases (PI3K). By inhibiting PI3K, the compound can disrupt the phosphorylation of downstream targets like Akt, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues and their substituents:

Compound Name Substituents Key Structural Differences Reference ID
N-(2-Methoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine 2-thienyl, 5-methyl, N-(2-methoxyphenyl) Target compound N/A
2-(2-Thienyl)imidazo[1,2-a]pyridin-3-amine 2-thienyl, no 5-methyl, NH₂ at position 3 Lacks 5-methyl and N-aryl groups
N-Cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridin-3-amine 2-(5-nitrofuran), N-cyclohexyl Nitrofuran instead of thienyl; cyclohexyl amine
8-Methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine 2-(methylsulfonylphenyl), 8-methyl, N-(p-tolyl) Sulfonyl group; para-methylphenyl substituent
2-Phenyl-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine 2-phenyl, N-tert-butyl Phenyl instead of thienyl; bulky tert-butyl amine
Key Observations:
  • Thienyl vs.
  • N-Aryl vs.
  • Methyl at Position 5 : The 5-methyl group may sterically hinder interactions at the active site compared to unsubstituted or bulkier substituents (e.g., 8-methyl in ).
Antimicrobial Activity (Nitrofuran-Tagged Analogues):

Compounds like 4b–4f () exhibit activity against ESKAPE pathogens (IC₅₀: 0.5–8 µg/mL), attributed to the nitro group’s redox properties.

Anti-Inflammatory Activity (COX-2 Inhibition):
  • Compound 5n (): COX-2 IC₅₀ = 0.07 µM; selectivity index = 508.4.
  • The methoxyphenyl group in the target compound may enhance COX-2 affinity compared to p-tolyl (5n), but steric effects from the thienyl group could reduce potency.
Antileishmanial Activity:

Schiff base derivatives (e.g., ) with thiophene substituents show moderate activity (IC₅₀: 10–50 µM). The target compound’s thienyl group may confer similar activity, though in vivo data are needed.

Physicochemical Properties

Property Target Compound (Predicted) N-Cyclohexyl-5-methyl-2-(2-methylpropyl) Derivative 2-Phenyl-N-(tert-butyl) Derivative
Molecular Weight ~335 g/mol 285.43 g/mol ~280 g/mol
logP ~3.5 (estimated) 4.66 3.8
Polar Surface Area (Ų) ~50 29.33 ~45
  • The target compound’s higher logP (vs.

Biological Activity

N-(2-methoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • An imidazo[1,2-a]pyridine core.
  • A methoxyphenyl group.
  • A thienyl moiety.

Research indicates that compounds within the imidazo[1,2-a]pyridine class can exert their effects through various biological pathways:

  • Inhibition of Tubulin Polymerization : Studies have shown that related compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial in cancer therapy as it disrupts mitotic processes in rapidly dividing cells .
  • Anti-inflammatory Activity : Some derivatives have been found to inhibit the phosphorylation of HSP27 and the release of TNF-alpha in response to lipopolysaccharide (LPS), indicating potential use in treating inflammatory conditions .
  • Antiproliferative Effects : Compounds similar to this compound have demonstrated significant antiproliferative effects across various human tumor cell lines with IC50 values ranging from low micromolar to nanomolar concentrations .

Table 1: Biological Activity Overview

Activity Type Mechanism IC50 Values Reference
Tubulin InhibitionDisruption of microtubule formation0.08 - 12.07 µM
Anti-inflammatoryInhibition of TNF-alpha release1.76 ± 0.19 µM
AntiproliferativeGrowth inhibition in cancer cells< 32 nM

Case Studies

  • Anticancer Efficacy : A study evaluated a series of imidazo[1,2-a]pyridine derivatives, including our compound of interest, against several cancer cell lines. The results indicated that compounds with similar structural features exhibited potent antiproliferative activity, suggesting that this compound may also possess significant anticancer properties .
  • Inflammation Models : In vivo studies demonstrated that related compounds could significantly reduce microglial activation and astrocyte proliferation in models of neuroinflammation. This highlights the potential for therapeutic applications in neurodegenerative diseases where inflammation plays a critical role .

Q & A

What are the recommended synthetic strategies for preparing N-(2-methoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine?

Basic (Synthesis Methodology):
The compound can be synthesized via multicomponent reactions (MCRs) such as the Groebke-Blackburn-Bienaymé (GBB) reaction , which combines 2-aminopyridine, aldehydes, and isocyanides under catalytic conditions . Microwave-assisted synthesis using montmorillonite as a catalyst in solvent-free conditions has also been reported for analogous imidazo[1,2-a]pyridines, reducing reaction times to 5–10 minutes at 140°C . For introducing the 2-thienyl moiety, Suzuki-Miyaura cross-coupling with thiophene boronic acid derivatives and palladium catalysts is effective .

How can the crystal structure and intermolecular interactions of this compound be analyzed?

Basic (Structural Characterization):
Single-crystal X-ray diffraction is the gold standard for resolving 3D molecular geometry. For example, analogous imidazo[1,2-a]pyridines show dihedral angles of 26.69°–31.35° between aromatic rings, influencing π-π stacking . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, van der Waals forces), with fingerprint plots revealing dominant C–H···O/N contacts (contributing ~20–25% of surface contacts) .

What biological targets are associated with imidazo[1,2-a]pyridin-3-amine derivatives, and how is selectivity achieved?

Advanced (Biological Activity):
These derivatives are explored as COX-2 inhibitors with selectivity indices up to 508.6, achieved by introducing substituents at the C-8 position (e.g., methyl or sulfonyl groups) to sterically hinder COX-1 binding . In cancer research, analogues like 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) show anti-inflammatory activity in ovarian cancer cell lines via NF-κB pathway modulation .

How do substituents on the imidazo[1,2-a]pyridine core influence bioactivity and physicochemical properties?

Advanced (Structure-Activity Relationship):

  • C-5 Methyl Group : Enhances metabolic stability by reducing oxidative degradation .
  • 2-Thienyl Moiety : Improves π-stacking with hydrophobic enzyme pockets (e.g., COX-2) and enables further functionalization via halogenation or cross-coupling .
  • N-(2-Methoxyphenyl) Group : Increases solubility and modulates electron density, affecting binding affinity .

How can researchers resolve contradictions in biological data for structurally similar compounds?

Advanced (Data Contradiction Analysis):
Contradictions often arise from substituent positioning and assay conditions . For example:

  • A methyl group at C-8 enhances COX-2 selectivity, but halogen atoms (F/Cl) may reduce potency due to unfavorable electrostatic interactions .
  • Discrepancies in IC50 values between studies may stem from variations in cell lines (e.g., MCF-7 vs. HeLa) or assay protocols (e.g., fluorescence vs. luminescence readouts) .

What are the methodological challenges in scaling up synthesis for in vivo studies?

Advanced (Process Optimization):

  • Catalyst Efficiency : Montmorillonite-catalyzed reactions require precise microwave conditions to avoid byproducts .
  • Purification : Brominated derivatives (e.g., 6,8-dibromo analogues) may require column chromatography with gradient elution (hexane:EtOAc 7:3 to 1:1) to isolate pure products .
  • Isocyanide Stability : Use of tert-butyl isocyanide in GBB reactions improves yield but requires anhydrous conditions .

What strategies optimize selectivity for therapeutic targets like HIV-1 reverse transcriptase or COX-2?

Advanced (Selectivity Engineering):

  • Hydrogen-Bonding Pharmacophores : Introducing cyclohexyl or acetamide groups enhances H-bonding with key residues (e.g., COX-2’s Val523) .
  • Steric Hindrance : Bulky substituents at C-2 (e.g., 4-(methylsulfonyl)phenyl) block access to COX-1’s smaller active site .
  • Isotopic Labeling : Fluorine-18 or carbon-11 tags enable PET imaging to validate target engagement in vivo .

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